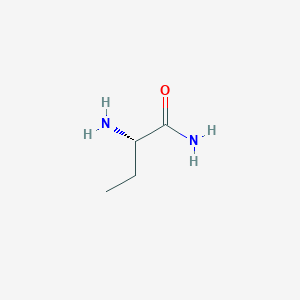

(2S)-2-aminobutyramide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-aminobutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10N2O/c1-2-3(5)4(6)7/h3H,2,5H2,1H3,(H2,6,7)/t3-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNJFUDLLWOVKZ-VKHMYHEASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](C(=O)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40426720 | |

| Record name | (2S)-2-aminobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7324-11-0, 143164-46-9 | |

| Record name | (2S)-2-Aminobutanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7324-11-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Aminobutanamide, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007324110 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (2S)-2-aminobutyramide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40426720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-2-Amino-butylacetamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.114.153 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-AMINOBUTANAMIDE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1LY48BJG06 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

(2S)-2-aminobutyramide chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2S)-2-Aminobutyramide, also known as L-2-Aminobutanamide, is a chiral molecule that serves as a critical intermediate in the synthesis of various pharmaceutical compounds. Its hydrochloride salt, this compound hydrochloride, is particularly significant as a key building block in the production of the anti-epileptic drug Levetiracetam. This technical guide provides an in-depth overview of the chemical properties, structure, and synthesis of this compound, tailored for professionals in research and drug development.

Chemical Structure and Properties

This compound possesses a stereocenter at the alpha-carbon, leading to its chiral nature. The hydrochloride salt is the most common form utilized in synthesis due to its stability and ease of handling.

Structure:

Chemical Structure of this compound

The following tables summarize the key chemical and physical properties of this compound and its hydrochloride salt.

Table 1: Chemical Identifiers

| Identifier | Value |

| IUPAC Name | (2S)-2-aminobutanamide[1] |

| Synonyms | L-2-Aminobutanamide, (S)-2-Aminobutanamide |

| CAS Number | 143164-46-9 (free base), 7682-20-4 (hydrochloride)[2] |

| Molecular Formula | C₄H₁₀N₂O (free base), C₄H₁₁ClN₂O (hydrochloride)[1][2] |

| InChI Key | HNNJFUDLLWOVKZ-VKHMYHEASA-N (free base), HDBMIDJFXOYCGK-DFWYDOINSA-N (hydrochloride)[1] |

Table 2: Physicochemical Properties

| Property | Value |

| Molecular Weight | 102.14 g/mol (free base), 138.60 g/mol (hydrochloride)[1][2] |

| Appearance | White to off-white solid/crystalline powder[2][3] |

| Melting Point | 259-263 °C (hydrochloride)[2] |

| Boiling Point | 245.7 °C at 760 mmHg (hydrochloride)[3] |

| Solubility | Hydrochloride: Slightly soluble in water and DMSO.[2] Very soluble in N,N-Dimethylformamide, soluble in methanol, sparingly soluble in glacial acetic acid, very slightly soluble in chloroform, and practically insoluble in water.[3] |

| pKa (Predicted) | 16.07 ± 0.50 (free base)[4] |

| Optical Rotation | [α]22/D +24° (c = 1 in H₂O) (hydrochloride)[2] |

Spectral Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR (DMSO-d₆): δ 0.88 (t, J = 7.5 Hz, 3H), 1.69 - 1.79 (m, 2H), 3.69 (t, J = 6.1 Hz, 1H), 7.52 (s, 1H), 7.88 (s, 1H)

-

¹³C NMR (DMSO-d₆): δ 9.04, 24.22, 53.22, 170.34 (C=O)

Experimental Protocols

The synthesis of this compound hydrochloride is a crucial step in the production of Levetiracetam. Below are detailed experimental protocols for its synthesis and subsequent utilization.

Synthesis of (S)-2-Aminobutanamide Hydrochloride

This protocol is based on the ammonolysis of a 2-bromobutyric acid ester followed by resolution and salification.

Experimental Workflow for Synthesis

Caption: Synthesis workflow of (S)-2-aminobutanamide hydrochloride.

Methodology:

-

Ammonolysis: A solution of methyl 2-bromobutyrate is added dropwise to a cooled (below 10°C) methanolic ammonia solution (25% ammonia by weight). The reaction mixture is sealed and stirred for 1 hour at low temperature, then allowed to warm to 20°C and stirred for an additional 38-42 hours. The solvent is then evaporated under reduced pressure to yield crude DL-2-aminobutanamide.

-

Resolution: The crude DL-2-aminobutanamide is dissolved in methanol. L-tartaric acid is slowly added to the solution with stirring. The mixture is cooled to room temperature, leading to the precipitation of (S)-2-aminobutanamide tartrate salt, which is then collected by filtration.

-

Salification: The filtered (S)-2-aminobutanamide tartrate salt is suspended in methanol. Dry hydrogen chloride gas is bubbled through the suspension with stirring until the pH of the solution reaches 1-2. The mixture is then cooled to room temperature, and the resulting precipitate of (S)-2-aminobutanamide hydrochloride is collected by filtration, washed with a small amount of cold methanol, and dried.

Synthesis of Levetiracetam from (S)-2-Aminobutanamide Hydrochloride

This protocol outlines the condensation of (S)-2-aminobutanamide hydrochloride with 4-chlorobutyryl chloride followed by cyclization.

Experimental Workflow for Levetiracetam Synthesis

Caption: Synthesis workflow of Levetiracetam.

Methodology:

-

Condensation: (S)-2-aminobutanamide hydrochloride is suspended in acetonitrile containing potassium carbonate. The mixture is cooled to 0-5°C. 4-chlorobutyryl chloride is then added dropwise while maintaining the temperature. The reaction is stirred until completion (monitored by TLC or HPLC) to form (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.

-

Cyclization: The intermediate from the previous step is dissolved in dichloromethane. Potassium hydroxide and a phase-transfer catalyst (e.g., tetrabutylammonium bromide) are added to the solution. The mixture is stirred at room temperature until the cyclization to Levetiracetam is complete. The product is then isolated and purified.

Biological Activity

This compound is primarily recognized for its role as a synthetic intermediate and is not known to possess significant intrinsic biological activity or to be involved in specific signaling pathways. Its importance lies in providing the correct stereochemistry for the final active pharmaceutical ingredient, Levetiracetam.

Conclusion

This compound is a fundamental chiral building block with significant applications in the pharmaceutical industry, most notably in the synthesis of Levetiracetam. A thorough understanding of its chemical properties, structure, and synthetic routes is essential for researchers and professionals involved in drug development and manufacturing. The protocols and data presented in this guide offer a comprehensive resource for the scientific community.

References

An In-depth Technical Guide on the Solubility of (2S)-2-aminobutyramide Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of (2S)-2-aminobutyramide hydrochloride (CAS: 7682-20-4), a key intermediate in the synthesis of the antiepileptic drug Levetiracetam.[1][2][3] This document compiles available qualitative solubility data, outlines detailed experimental protocols for quantitative solubility determination, and presents a logical workflow for these procedures.

Physicochemical Properties

This compound hydrochloride, also known as (S)-2-aminobutanamide hydrochloride, is a white to off-white crystalline solid.[4][5] It is the hydrochloride salt of an amino acid amide derivative.[5]

Molecular Formula: C₄H₁₁ClN₂O[4] Molecular Weight: 138.60 g/mol [3] Melting Point: Approximately 252-263 °C[4][6]

Solubility Profile

Table 1: Summary of Qualitative and Quantitative Solubility of this compound Hydrochloride

| Solvent | Qualitative Solubility Description | Quantitative Solubility (mg/mL) at 25°C |

| Water | "Soluble"[5][7], "Slightly Soluble"[6] | Data not available |

| Dimethyl Sulfoxide (DMSO) | "Slightly Soluble"[6] | Data not available |

| Methanol | "Soluble"[8] | Data not available |

| N,N-Dimethylformamide | "Very Soluble"[8] | Data not available |

| Glacial Acetic Acid | "Sparingly Soluble"[8] | Data not available |

| Chloroform | "Very Slightly Soluble"[8] | Data not available |

Note: The qualitative descriptions can be conflicting ("Soluble" vs. "Slightly Soluble" in water), highlighting the need for precise experimental determination.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic equilibrium solubility of a compound. The following protocol is adapted for the analysis of this compound hydrochloride.

Objective: To determine the quantitative solubility of this compound hydrochloride in various solvents at a controlled temperature.

Materials:

-

This compound hydrochloride

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, etc.)

-

Glass vials or flasks with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm PTFE or PVDF)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or other validated analytical method for concentration measurement.

-

Volumetric flasks and pipettes

Procedure:

-

Preparation:

-

Prepare a stock solution of this compound hydrochloride of a known concentration for analytical method validation and calibration curve generation.

-

Validate an analytical method (e.g., HPLC) for the accurate quantification of this compound hydrochloride in the chosen solvents. The method should be validated for linearity, accuracy, and precision.

-

-

Equilibration:

-

Add an excess amount of this compound hydrochloride to a series of vials, each containing a known volume of the selected solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed.

-

Equilibrate the samples for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. The required time should be determined by taking measurements at different time points (e.g., 24, 48, and 72 hours) until the concentration in solution remains constant.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a sample from the supernatant using a syringe.

-

Immediately filter the sample through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Analysis:

-

Dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using the validated analytical method (e.g., HPLC) to determine the concentration of this compound hydrochloride.

-

-

Data Reporting:

-

Calculate the solubility in mg/mL or other appropriate units, taking into account any dilution factors.

-

The experiment should be performed in triplicate for each solvent to ensure the reproducibility of the results.

-

Logical Workflow for Solubility Determination

The following diagram illustrates the logical steps involved in the experimental determination of the solubility of this compound hydrochloride.

Caption: Workflow for solubility determination.

Significance in Drug Development

As a key starting material for Levetiracetam, understanding the solubility of this compound hydrochloride is critical for:

-

Process Chemistry: Optimizing reaction conditions, particularly in steps where it is a reactant or product, to control its dissolution and precipitation.

-

Purification: Developing efficient crystallization and purification protocols.

-

Formulation Studies: Although it is an intermediate, its solubility characteristics can influence the properties of the final active pharmaceutical ingredient (API), Levetiracetam.

References

- 1. globalresearchonline.net [globalresearchonline.net]

- 2. researchgate.net [researchgate.net]

- 3. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. Page loading... [wap.guidechem.com]

- 8. Levetiracetam Tablets [dailymed.nlm.nih.gov]

(2S)-2-Aminobutyramide: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2S)-2-aminobutyramide, particularly in its hydrochloride salt form, is a crucial chiral intermediate in modern pharmaceutical synthesis. This technical guide provides an in-depth overview of its chemical identity, physicochemical properties, synthesis methodologies, and its primary application in the development of antiepileptic drugs. The information is tailored for researchers and professionals in the field of drug development and medicinal chemistry, presenting key data in accessible formats and detailing experimental protocols for its synthesis.

Chemical Identity and Physicochemical Properties

This compound is most commonly handled and referenced in its hydrochloride form, (S)-2-Aminobutyramide hydrochloride. This stable salt facilitates its use in various synthetic applications.

Core Data

| Identifier | Value | Source(s) |

| Chemical Name | (2S)-2-aminobutanamide | [1][2] |

| Synonyms | (S)-2-Aminobutyramide, L-2-Aminobutanamide | [1][3] |

| CAS Number (HCl salt) | 7682-20-4 | [1][2][3] |

| CAS Number (Free base) | 7324-11-0 | |

| Molecular Formula (HCl salt) | C4H11ClN2O | [1][3] |

| Molecular Weight (HCl salt) | 138.60 g/mol | [3][4] |

Physicochemical Characteristics

| Property | Value | Source(s) |

| Appearance | White to off-white solid/crystalline powder | [1][3] |

| Melting Point | 259-263 °C (decomposes) | [1][4] |

| Solubility | Slightly soluble in DMSO and water | [1] |

| Optical Activity [α]22/D | +24° (c = 1 in H2O) | [1] |

| Storage Conditions | 2-8°C, under inert gas, away from moisture and oxidizing agents | [1][3][4] |

| Stability | Stable under recommended storage conditions | [1][3] |

Role in Pharmaceutical Synthesis

This compound is a key chiral building block, most notably in the synthesis of the second-generation antiepileptic drug, Levetiracetam.[5] Its stereospecific structure is essential for the desired pharmacological activity of the final active pharmaceutical ingredient (API). The primary use of this compound hydrochloride is as a starting material or intermediate in multi-step synthetic routes to Levetiracetam.[5] It is also recognized as Levetiracetam USP Related Compound B, highlighting its importance in the quality control and impurity profiling of the drug.[3]

Experimental Protocols: Synthesis of this compound

Several synthetic routes to this compound have been developed, often focusing on stereoselective methods to ensure the desired enantiomeric purity. Below are detailed methodologies from published literature and patents.

Synthesis via Asymmetric Strecker Reaction

This method involves a chiral auxiliary-based Strecker reaction to produce (S)-2-aminobutyric acid hydrochloride, which is then amidated.

Step 1: Synthesis of (S)-2-aminobutyric acid hydrochloride

-

A detailed protocol for the asymmetric Strecker reaction using a chiral auxiliary is followed to produce the enantiomerically pure (S)-2-aminobutyronitrile hydrochloride.

-

The nitrile is then hydrolyzed to the corresponding carboxylic acid hydrochloride.

Step 2: Amidation to (S)-2-aminobutyramide hydrochloride

-

The resulting (S)-2-aminobutyric acid hydrochloride is treated with methanol and thionyl chloride.

-

Ammonia gas is then introduced to the reaction mixture to form the final product, (S)-2-aminobutyramide hydrochloride.

Synthesis from 2-Aminobutyric Acid via Resolution

This method starts with racemic 2-aminobutyric acid, which is resolved using a chiral resolving agent.

Step 1: Resolution of 2-Aminobutyric Acid

-

Racemic 2-aminobutyric acid is treated with a chiral resolving agent, such as R-mandelic acid or d-camphorsulfonic acid, in a suitable solvent like methanol.[6]

-

The diastereomeric salt of the (S)-enantiomer is selectively crystallized and isolated.

Step 2: Conversion to (S)-2-aminobutyryl chloride

-

The resolved (S)-2-aminobutyric acid is reacted with thionyl chloride, with a catalyst such as phosphorus trichloride or phosphorus pentachloride, at a temperature of 50-80°C to form (S)-2-aminobutyryl chloride.[6]

Step 3: Amination

-

The (S)-2-aminobutyryl chloride is dissolved in an alcoholic solvent and ammonia is passed through the solution to yield (S)-2-aminobutyramide.[6]

Synthesis via Hydrogenation of an Intermediate

This patented method involves the hydrogenation of a synthesized intermediate.

Step 1: Synthesis of Intermediate 1

-

n-propanal, sodium hydrogen sulfite, potassium cyanide, and R-phenylglycinol are reacted to form an initial intermediate.[7]

Step 2: Hydrolysis to Intermediate 2

-

Intermediate 1 is hydrolyzed using a sodium hydroxide solution to yield Intermediate 2.[7]

Step 3: Hydrogenation to (S)-2-aminobutyramide hydrochloride

-

Intermediate 2 is subjected to hydrogenation in the presence of a palladium-carbon catalyst under acidic conditions and a hydrogen pressure of 0.3-1.0 MPa to give the final product.[7]

Biological Activity and Signaling Pathways

Currently, there is a notable lack of published data on the specific biological activity or mechanism of action of this compound itself. Its primary role in the scientific literature is that of a synthetic intermediate. As such, it is not typically characterized for its own pharmacological effects. The focus of research has been on its efficient and stereoselective synthesis to ensure the purity and efficacy of the final drug product, Levetiracetam.

Logical and Experimental Workflows

The synthesis and application of this compound follow a logical progression from starting materials to its incorporation into the final active pharmaceutical ingredient.

References

- 1. (S)-2-Aminobutyramide hydrochloride | 7682-20-4 [chemicalbook.com]

- 2. guidechem.com [guidechem.com]

- 3. (S)-2-Aminobutyramide Hydrochloride CAS 7682-20-4 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]

- 4. (S)-2-Aminobutyramide Hydrochloride | 7682-20-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 5. CN102898324A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

- 6. CN105646265A - Method for synthesizing (S)-2-aminobutanamide - Google Patents [patents.google.com]

- 7. CN103626672A - Method for preparing (S)-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

Spectroscopic Data for (2S)-2-aminobutyramide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for (2S)-2-aminobutyramide, a chiral molecule of interest in pharmaceutical research and development. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules. The following tables summarize the reported ¹H and ¹³C NMR data for this compound.

Data Presentation

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment | Solvent |

| 3.69 | t | 6.1 | 1H | H-2 | DMSO-d₆ |

| 1.79 – 1.69 | m | - | 2H | H-3 | DMSO-d₆ |

| 0.88 | t | 7.5 | 3H | H-4 | DMSO-d₆ |

| 7.88 | s | - | 1H | -NH₂ (amide) | DMSO-d₆ |

| 7.52 | s | - | 1H | -NH₂ (amide) | DMSO-d₆ |

| - | - | - | 2H | -NH₂ (amine) | DMSO-d₆ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment | Solvent |

| 170.34 | C=O (C-1) | DMSO-d₆ |

| 53.22 | C-2 | DMSO-d₆ |

| 24.22 | C-3 | DMSO-d₆ |

| 9.04 | C-4 | DMSO-d₆ |

Experimental Protocol: NMR Spectroscopy

A general protocol for obtaining NMR spectra of a small molecule like this compound is as follows:

-

Sample Preparation:

-

Weigh approximately 5-10 mg of the high-purity this compound sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆) in a clean, dry vial.

-

Filter the solution through a pipette plugged with glass wool directly into a clean 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's spinner turbine.

-

Place the sample in the NMR magnet.

-

Lock the spectrometer onto the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum. A standard pulse sequence, such as a 90° pulse followed by acquisition, is typically used. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum. A proton-decoupled pulse sequence is commonly used to simplify the spectrum and enhance sensitivity. A larger number of scans is generally required for ¹³C NMR compared to ¹H NMR.

-

Process the raw data by applying a Fourier transform, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., DMSO-d₆ at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

-

NMR Experimental Workflow

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 3: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 3400-3100 | N-H stretch | Primary Amine & Amide | Medium-Strong |

| 2960-2850 | C-H stretch | Alkyl | Medium-Strong |

| ~1680-1630 | C=O stretch (Amide I) | Primary Amide | Strong |

| ~1650-1580 | N-H bend (Amide II) | Primary Amide | Medium |

| ~1420-1380 | C-N stretch | Amine/Amide | Medium |

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR Spectroscopy

ATR-FTIR is a common and convenient method for obtaining IR spectra of solid samples.

-

Instrument Preparation:

-

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean. Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Sample Application:

-

Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Apply pressure using the instrument's pressure clamp to ensure good contact between the sample and the crystal surface.

-

-

Data Acquisition:

-

Collect the IR spectrum. Typically, multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software automatically performs the background subtraction.

-

The resulting spectrum displays absorbance or transmittance as a function of wavenumber.

-

ATR-FTIR Experimental Workflow

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound, and to elucidate its structure through fragmentation analysis.

Data Presentation

The accurate mass of the protonated molecule of this compound hydrochloride has been reported.[1] For the free base, the expected monoisotopic mass and the predicted major fragmentation pathways under electron ionization (EI) are presented below.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₄H₁₀N₂O |

| Monoisotopic Mass | 102.0793 g/mol |

| Accurate Mass [M+H]⁺ (Hydrochloride) | 138.056 |

Predicted Fragmentation (Electron Ionization):

-

α-cleavage: The most likely fragmentation pathway for primary amines involves cleavage of the C-C bond adjacent to the nitrogen atom. For this compound, this would lead to the loss of an ethyl radical (•CH₂CH₃) to form a resonance-stabilized iminium cation.

-

m/z = 73: [CH(NH₂)C(O)NH₂]⁺

-

-

Amide bond cleavage: Cleavage of the bond between the carbonyl carbon and the nitrogen of the amide can occur.

-

m/z = 44: [C(O)NH₂]⁺

-

-

Loss of the amide group: Cleavage of the bond between the chiral carbon and the carbonyl group can result in the loss of the amide group.

-

m/z = 58: [CH(NH₂)CH₂CH₃]⁺

-

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

EI-MS is a hard ionization technique that causes extensive fragmentation, providing a characteristic fingerprint for a molecule.

-

Sample Introduction:

-

Introduce a small amount of the volatile sample into the ion source of the mass spectrometer. For a solid like this compound, a direct insertion probe may be used, where the sample is heated to induce vaporization. Alternatively, the sample can be introduced via a gas chromatograph (GC-MS).

-

-

Ionization:

-

In the ion source, the vaporized sample molecules are bombarded with a high-energy electron beam (typically 70 eV).

-

This bombardment ejects an electron from the molecule, forming a positively charged molecular ion (M⁺•).

-

-

Fragmentation:

-

The high internal energy of the molecular ion causes it to fragment into smaller, characteristic ions.

-

-

Mass Analysis:

-

The positively charged ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

The mass analyzer separates the ions based on their mass-to-charge (m/z) ratio.

-

-

Detection:

-

The separated ions are detected, and a mass spectrum is generated, which is a plot of ion intensity versus m/z.

-

EI-MS Experimental Workflow

References

The Pivotal Role of (2S)-2-Aminobutyramide in the Synthesis of Levetiracetam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the synthesis of Levetiracetam, a prominent anti-epileptic drug, with a specific focus on the critical role of the chiral intermediate, (2S)-2-aminobutyramide. This document details the synthetic pathway, experimental protocols, and quantitative data to support research, development, and optimization of Levetiracetam manufacturing processes.

Introduction: The Significance of this compound

Levetiracetam's therapeutic efficacy is intrinsically linked to its specific stereochemistry, with the (S)-enantiomer being the pharmacologically active form. Consequently, the synthesis of enantiomerically pure Levetiracetam is of paramount importance. A key strategy in achieving this is through the use of a chiral building block, this compound, often utilized as its hydrochloride salt. This intermediate provides the necessary stereocenter from which the final drug molecule is constructed, ensuring the desired therapeutic effect. The most common and industrially viable synthesis routes hinge on the condensation of this compound with a suitable four-carbon synthon, followed by an intramolecular cyclization to form the core pyrrolidinone ring of Levetiracetam.[1][2][3][4]

Synthetic Pathway Overview

The synthesis of Levetiracetam from this compound can be conceptually broken down into two primary stages, often preceded by the synthesis of the key intermediate itself from (S)-2-aminobutyric acid.

Stage 1: Synthesis of the Key Intermediate, this compound Hydrochloride

The journey to Levetiracetam frequently commences with the readily available chiral amino acid, (S)-2-aminobutyric acid. This precursor undergoes a two-step transformation to yield the crucial this compound hydrochloride.

-

Step 1a: Esterification: (S)-2-aminobutyric acid is first converted to its corresponding methyl ester. This is typically achieved by reacting the amino acid with methanol in the presence of thionyl chloride.[5]

-

Step 1b: Ammonolysis: The resulting (S)-2-aminobutyric acid methyl ester is then subjected to ammonolysis to form the desired this compound, which is subsequently isolated as its hydrochloride salt.[5][6]

Stage 2: Synthesis of Levetiracetam

With the chiral intermediate in hand, the synthesis proceeds to construct the final Levetiracetam molecule.

-

Step 2a: Condensation: this compound hydrochloride is condensed with 4-chlorobutyryl chloride. This reaction forms an acyclic intermediate, (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.[1][5]

-

Step 2b: Cyclization: The intermediate from the previous step undergoes an intramolecular cyclization reaction, typically facilitated by a base such as potassium hydroxide, to form the 2-oxo-1-pyrrolidine ring of Levetiracetam.[1][5]

-

Step 2c: Purification: The crude Levetiracetam is then purified, commonly through recrystallization from a suitable solvent like ethyl acetate or acetone, to yield the final active pharmaceutical ingredient (API) with high purity.[2][3][7]

Visualizing the Synthesis

The overall synthetic workflow can be visualized as a series of sequential chemical transformations.

Caption: Synthetic pathway of Levetiracetam.

Detailed Experimental Protocols

The following protocols are a synthesis of methodologies reported in the literature and are intended to provide a comprehensive guide for laboratory-scale synthesis.

Stage 1: Synthesis of this compound Hydrochloride

4.1.1. Step 1a: Esterification of (S)-2-Aminobutyric Acid

-

Materials:

-

(S)-2-Aminobutyric acid

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

-

Procedure:

-

To a solution of (S)-2-aminobutyric acid (1 equivalent) in methanol (5 volumes), slowly add thionyl chloride (1.2 equivalents) at 0°C.

-

The reaction mixture is then refluxed at 70°C for 2 hours.

-

After the reaction is complete, the solvent and excess thionyl chloride are removed by distillation under reduced pressure.

-

The resulting residue is washed with dry diethyl ether and dried to obtain (S)-2-aminobutyric acid methyl ester hydrochloride.

-

4.1.2. Step 1b: Ammonolysis to this compound Hydrochloride

-

Materials:

-

(S)-2-Aminobutyric acid methyl ester hydrochloride

-

Aqueous ammonia (35%)

-

-

Procedure:

-

Cool a vessel containing (S)-2-aminobutyric acid methyl ester hydrochloride (1 equivalent) to 5°C.

-

Add pre-cooled aqueous ammonia (35%, ~10 volumes) to the vessel.

-

Stir the mixture at 5°C for 18 hours.

-

Concentrate the mixture under reduced pressure to obtain this compound hydrochloride as a white solid.[6]

-

Stage 2: Synthesis of Levetiracetam

4.2.1. Step 2a: Condensation of this compound Hydrochloride with 4-Chlorobutyryl Chloride

-

Materials:

-

This compound hydrochloride

-

Potassium carbonate (K₂CO₃), ground

-

Acetonitrile

-

4-Chlorobutyryl chloride

-

-

Procedure:

-

Mix ground potassium carbonate (2.5 equivalents) with this compound hydrochloride (1 equivalent) in acetonitrile (25 volumes).

-

Cool the reaction mixture to 0°C.

-

Add a solution of 4-chlorobutyryl chloride (1.2 equivalents) in acetonitrile (5 volumes) dropwise.

-

After the addition is complete, allow the reaction mixture to return to ambient temperature.

-

Filter off the insoluble matter and evaporate the filtrate under reduced pressure to obtain crude (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide.[8]

-

4.2.2. Step 2b: Cyclization to Levetiracetam

-

Materials:

-

(S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide

-

Potassium hydroxide (KOH)

-

Dichloromethane (MDC)

-

-

Procedure:

-

Dissolve (S)-N-[1-(aminocarbonyl)propyl]-4-chlorobutanamide (1 equivalent) in dichloromethane.

-

Add potassium hydroxide (as a strong base) to the solution.

-

Stir the reaction mixture until the cyclization is complete (monitored by TLC or HPLC).

-

The reaction mixture is then worked up to isolate the crude Levetiracetam.

-

4.2.3. Step 2c: Purification of Levetiracetam by Recrystallization

-

Materials:

-

Crude Levetiracetam

-

Ethyl acetate or Acetone

-

-

Procedure:

-

Dissolve the crude Levetiracetam in a minimal amount of hot ethyl acetate or acetone.

-

Allow the solution to cool slowly to room temperature, and then further cool in an ice bath to induce crystallization.

-

Filter the precipitated crystals and wash with a small amount of cold solvent.

-

Dry the crystals under vacuum to obtain pure Levetiracetam.[2][7]

-

Quantitative Data Summary

The following tables summarize the quantitative data for the synthesis of Levetiracetam, including yields and purity at various stages.

| Step | Starting Material | Product | Reagents | Solvent | Yield | Purity | Reference |

| 1a | (S)-2-Aminobutyric Acid | (S)-2-Aminobutyric Acid Methyl Ester HCl | Thionyl Chloride | Methanol | ~95% | - | [5] |

| 1b | (S)-2-Aminobutyric Acid Methyl Ester HCl | This compound HCl | Aqueous Ammonia | Water | ~88% | - | [6] |

| 2a | This compound HCl | (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide | 4-Chlorobutyryl Chloride, K₂CO₃ | Acetonitrile | 76.5-79.8% | >95% | [9] |

| 2b | (S)-N-[1-(Aminocarbonyl)propyl]-4-chlorobutanamide | Crude Levetiracetam | Potassium Hydroxide | Dichloromethane | >72% | 77% | [1][7] |

| 2c | Crude Levetiracetam | Pure Levetiracetam | - | Ethyl Acetate/Acetone | 65-86.25% | >99.8% | [3][7] |

Experimental Workflow Visualization

The logical flow of the experimental procedure, from starting materials to the final purified product, is depicted below.

Caption: Experimental workflow for Levetiracetam synthesis.

Conclusion

The use of this compound as a chiral starting material is a cornerstone of modern, efficient, and stereoselective Levetiracetam synthesis. The methodologies outlined in this guide provide a robust framework for the preparation of this important antiepileptic drug. By carefully controlling reaction conditions and purification processes, high yields and exceptional purity of the final API can be consistently achieved. Further research and process optimization may focus on developing even more environmentally friendly and cost-effective synthetic routes, potentially through the use of novel catalysts or enzymatic transformations.

References

- 1. US20040259933A1 - Process for producing levetiracetam - Google Patents [patents.google.com]

- 2. newdrugapprovals.org [newdrugapprovals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. scribd.com [scribd.com]

- 5. myexperiment.org [myexperiment.org]

- 6. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 7. CN103819389A - Preparation method of levetiracetam - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. CN102675181B - Preparation method of levetiracetam - Google Patents [patents.google.com]

(2S)-2-Aminobutyramide: A Comprehensive Technical Guide on its Discovery and History as a Pivotal Chiral Intermediate

For Researchers, Scientists, and Drug Development Professionals

(2S)-2-aminobutyramide has emerged as a critical chiral intermediate in the pharmaceutical industry, primarily driven by its role as a key building block in the synthesis of the anticonvulsant drug Levetiracetam. The stereochemistry at the C2 position is crucial for the therapeutic efficacy of Levetiracetam, making the efficient and enantiomerically pure synthesis of this compound a significant area of research and development.[1][2] This technical guide provides an in-depth overview of the discovery, history, and various synthesis methodologies for obtaining this vital chiral intermediate.

The Rise of this compound as a Key Intermediate

The importance of this compound is intrinsically linked to the development of Levetiracetam ((S)-α-ethyl-2-oxo-1-pyrrolidineacetamide), an effective antiepileptic agent.[2] First disclosed in the 1980s, the therapeutic properties of Levetiracetam were found to be specific to the (S)-enantiomer.[2] This necessitated the development of stereoselective synthetic routes to produce the drug on an industrial scale. One of the most promising approaches involves the coupling of this compound with a 4-halobutyryl derivative followed by cyclization.[2] Consequently, the demand for high-purity this compound grew, spurring the innovation of various synthetic and resolution techniques.

Synthetic Strategies for this compound

The synthesis of enantiomerically pure this compound has been approached through several distinct strategies, including classical chemical resolution of racemic mixtures, asymmetric synthesis, and biocatalytic methods.

Chiral resolution is a widely employed technique for separating enantiomers from a racemic mixture.[3] This method involves the use of a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated based on their different physical properties, such as solubility.[3]

Common resolving agents for racemic 2-aminobutyramide include D-mandelic acid and L-tartaric acid.[1][4] The process typically involves the formation of a diastereomeric salt with the desired (S)-enantiomer, which is then selectively crystallized.

| Resolving Agent | Solvent System | Key Parameters | Yield of Diastereomeric Salt | Enantiomeric Excess (e.e.) | Reference |

| D-mandelic acid | 4-methyl-2-pentanol / water | Crystallization at 40-50°C | Not explicitly stated for the salt, but the final product is obtained in high purity. | ≥98.5% | [1] |

| L-tartaric acid | Methanol | - | Not explicitly stated. | Not explicitly stated. | [4] |

-

Schiff Base Formation: Racemic 2-aminobutyramide is reacted with an aldehyde (e.g., benzaldehyde) to form the corresponding Schiff base. This derivative is often more convenient to isolate from aqueous media than the highly water-soluble 2-aminobutyramide.[2]

-

Diastereomeric Salt Formation: The racemic Schiff base of 2-aminobutyramide is dissolved in a suitable solvent mixture, such as 4-methyl-2-pentanol and water, at an elevated temperature (e.g., 65°C).[1]

-

Addition of Resolving Agent: A solution of D-mandelic acid in 4-methyl-2-pentanol is added to the mixture.[1]

-

Crystallization: The solution is slowly cooled to allow for the selective crystallization of the D-mandelic acid salt of (S)-2-aminobutyramide. The mixture is typically stirred at controlled temperatures (e.g., 1 hour at 50°C, then 2 hours at 40°C) to maximize yield and purity.[1]

-

Isolation: The crystallized salt is isolated by filtration and washed with a suitable solvent (e.g., 4-methyl-2-pentanol).[1]

-

Liberation of the Free Amine: The purified diastereomeric salt is then treated with a base to liberate the free this compound, which can be further purified.

References

- 1. EP2524910A1 - Process for the resolution of aminobutyramide - Google Patents [patents.google.com]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. Chiral resolution - Wikipedia [en.wikipedia.org]

- 4. CN103012190A - Synthesis method of S-2-aminobutanamide hydrochloride - Google Patents [patents.google.com]

(2S)-2-Aminobutyramide: A Versatile Chiral Precursor for the Development of Novel Antiviral Agents

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless emergence of novel and drug-resistant viral pathogens necessitates the continuous exploration of new chemical scaffolds and synthetic precursors for the development of effective antiviral therapeutics. (2S)-2-aminobutyramide, a chiral amino acid derivative, has garnered significant attention as a valuable building block in medicinal chemistry. While its role as a key intermediate in the synthesis of antiepileptic drugs like Levetiracetam and Brivaracetam is well-established, its potential as a precursor for antiviral agents remains a compelling and underexplored frontier. This technical guide elucidates the promising utility of this compound in antiviral drug discovery, providing a comprehensive overview of its synthetic pathways, potential antiviral targets, and proposed experimental workflows for the development of novel therapeutic candidates.

This compound hydrochloride is a chiral amide compound primarily utilized in scientific research as an intermediate in chemical synthesis.[1] Its stereospecific configuration makes it an essential component in the formation of enantiomerically pure substances, a critical aspect in pharmaceuticals where stereochemistry significantly influences biological activity.[1] This guide will delve into the synthetic versatility of this precursor, highlighting its potential to generate diverse molecular architectures with antiviral properties.

Synthesis of this compound and its Hydrochloride Salt

The efficient and stereoselective synthesis of this compound is paramount for its application in drug development. Several methods have been reported, often focusing on the resolution of racemic mixtures or asymmetric synthesis.

Experimental Protocols for Synthesis

Method 1: Resolution of DL-2-Aminobutanamide

One common approach involves the ammoniation of methyl 2-bromobutyrate to produce DL-2-aminobutanamide, followed by resolution using a chiral resolving agent like L-tartaric acid.[2]

-

Ammoniation: Methyl 2-bromobutyrate is subjected to ammoniation in a methanol-ammonia solution to yield DL-2-aminobutanamide.[2]

-

Resolution: The resulting racemic mixture is combined with L-tartaric acid to facilitate salting-out, allowing for the separation and purification of the desired (S)-enantiomer.[2]

-

Liberation and Salification: The purified crude product is treated with hydrogen chloride to release and salify the final product, yielding (S)-2-aminobutanamide hydrochloride.[2]

Method 2: Asymmetric Strecker Reaction

An alternative strategy employs an asymmetric Strecker reaction, starting from n-propanal.[3]

-

Intermediate 1 Synthesis: n-propanal, sodium hydrogen sulfite, potassium cyanide, and R-phenylglycinol are reacted to prepare an intermediate.[3]

-

Hydrolysis: The intermediate is hydrolyzed using a sodium hydroxide solution to yield a second intermediate.[3]

-

Hydrogenation: The second intermediate undergoes hydrogenation under acidic conditions in the presence of a catalyst to produce (S)-2-aminobutanamide hydrochloride.[3]

Method 3: From L-2-Aminobutyric Acid

A straightforward method starts with the readily available L-2-aminobutyric acid.[4][5]

-

Esterification: L-2-aminobutyric acid is esterified, for example, by reacting with thionyl chloride in methanol to produce the methyl ester hydrochloride.[5]

-

Amidation: The resulting ester is then subjected to ammonolysis to form (S)-2-aminobutanamide.[6]

The following table summarizes the key quantitative data from representative synthetic methods.

| Method | Starting Material | Key Reagents | Yield | Purity/Optical Rotation | Reference |

| Resolution | DL-2-aminobutanamide | L-tartaric acid, HCl | High | [α] = +24° (c=1, H₂O) | [2] |

| Asymmetric Synthesis | n-propanal | R-phenylglycinol, Pd(OH)₂/C | Not Specified | Not Specified | [3] |

| From Chiral Pool | L-2-aminobutyric acid | Thionyl chloride, Ammonia | High | Not Specified | [4][5] |

| Continuous-flow | L-methionamide | Thionyl chloride, Ammonia | 62% | 1H NMR and 13C NMR data provided | [6] |

Potential Antiviral Applications of this compound Derivatives

While direct evidence of this compound as a precursor for currently marketed antiviral drugs is limited, its structural motifs and synthetic accessibility point towards several promising avenues for antiviral drug design.

Pyrrolidinone-Based Antiviral Agents

A significant body of research highlights the antiviral activity of compounds containing a pyrrolidine or pyrrolidinone scaffold.[7][8][9] Given that this compound is a direct precursor to the pyrrolidinone-containing drug Brivaracetam, a logical and promising strategy is to synthesize novel pyrrolidinone derivatives and screen them for antiviral activity.[3]

The synthesis of such derivatives would typically involve the reaction of this compound with a suitable bifunctional reagent, such as 4-chlorobutyryl chloride, to construct the pyrrolidinone ring.[10] By modifying the substituents on this second reagent, a library of novel pyrrolidinone compounds can be generated.

Caption: Synthetic workflow for developing novel pyrrolidinone-based antiviral agents.

Modification of Existing Antiviral Drugs

Another viable approach is the conjugation of this compound to known antiviral drugs. The incorporation of amino acid amides has been explored as a strategy to potentially enhance the biological activity of anti-influenza agents like rimantadine and oseltamivir.[4][11] Although the initial studies with other amino acid amides did not show a significant enhancement, the unique stereochemistry and physicochemical properties of this compound may offer different outcomes. This prodrug-like approach could improve pharmacokinetic properties such as solubility and cell permeability.

Bioisosteric Replacement in Antiviral Scaffolds

Bioisosterism is a widely used strategy in drug design to optimize lead compounds.[12][13][14][15] The amide functionality and the chiral ethyl group of this compound can serve as bioisosteric replacements for other functional groups in known antiviral pharmacophores. For instance, the amide bond can be mimicked by heterocycles like triazoles or oxadiazoles to improve metabolic stability.[16] The chiral center can be used to probe the stereochemical requirements of viral protein binding pockets.

Proposed Experimental Workflow for Antiviral Drug Discovery

A systematic workflow is essential for the successful identification and development of novel antiviral agents derived from this compound.

References

- 1. Advances in the synthesis of antiviral agents from carbohydrate-derived chiral pools | Semantic Scholar [semanticscholar.org]

- 2. Design, synthesis and antiviral evaluation of novel heteroarylcarbothioamide derivatives as dual inhibitors of HIV-1 reverse transcriptase-associated RNase H and RDDP functions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Page loading... [wap.guidechem.com]

- 6. purdue.edu [purdue.edu]

- 7. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 8. Pyrrolidinone and pyrrolidine derivatives: Evaluation as inhibitors of InhA and Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. List of antiviral drugs - Wikipedia [en.wikipedia.org]

- 11. researchgate.net [researchgate.net]

- 12. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drughunter.com [drughunter.com]

- 14. What is the role of bioisosterism in drug design? [synapse.patsnap.com]

- 15. iis.u-tokyo.ac.jp [iis.u-tokyo.ac.jp]

- 16. Amide Bond Bioisosteres: Strategies, Synthesis, and Successes - PMC [pmc.ncbi.nlm.nih.gov]

(2S)-2-Aminobutyramide Derivatives in the Development of Novel Chiral Catalysts: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This technical guide explores the design, synthesis, and application of chiral catalysts derived from amino acid amides, with a specific focus on structures analogous to (2S)-2-aminobutyramide. While this compound is a valuable chiral building block, its direct use in catalyst development is not extensively documented. Therefore, this guide will utilize the well-established and structurally related (S)-prolinamide scaffold as a proxy to illustrate the core principles of developing potent chiral organocatalysts for key asymmetric transformations. The methodologies, data, and mechanistic insights presented are broadly applicable to the development of catalysts from similar chiral amino amide precursors.

Introduction to Chiral Amino Amide-Based Organocatalysis

Asymmetric organocatalysis has emerged as the third pillar of catalysis, alongside biocatalysis and metal catalysis, offering a powerful toolkit for the synthesis of enantiomerically pure compounds. Small organic molecules, acting as catalysts, provide a green, robust, and often more accessible alternative to traditional metal-based systems. Within this field, chiral catalysts derived from natural amino acids are particularly prominent due to the inherent chirality and ready availability of the starting materials.

Amino amides, such as (S)-prolinamide derivatives, form the backbone of a versatile class of organocatalysts. These catalysts typically operate through multiple modes of activation. For instance, bifunctional catalysts containing both a Lewis basic site (e.g., a tertiary amine from the proline ring) and a hydrogen-bond donor site (e.g., an amide N-H or a thiourea moiety) can simultaneously activate both the nucleophile and the electrophile in a reaction, leading to highly organized, stereocontrolled transition states. This dual activation model is fundamental to achieving high levels of enantioselectivity in a variety of carbon-carbon bond-forming reactions.[1][2]

This guide will delve into the synthesis of these catalysts, their application in asymmetric aldol and Michael reactions, and the mechanistic principles that govern their stereochemical outcomes.

Catalyst Synthesis and Development

The development of effective amino amide-based organocatalysts hinges on the modular synthesis of derivatives that incorporate specific functionalities to control reactivity and selectivity. Using (S)-proline as a starting point, a diverse range of catalysts can be synthesized.

Synthesis of L-Prolinamide Catalysts

Simple L-prolinamides are synthesized by the coupling of L-proline with various primary or secondary amines. More complex derivatives incorporating additional hydrogen-bonding moieties, such as hydroxyl groups or thiourea functionalities, have shown enhanced catalytic activity and stereoselectivity.[3][4]

Synthesis of Bifunctional Amine-Thiourea Catalysts

A particularly potent class of catalysts are the bifunctional amine-thioureas. These are typically synthesized from a chiral diamine, which can be derived from an amino acid like proline. The synthesis involves the reaction of the diamine with an isothiocyanate to install the thiourea group.

This protocol is adapted from the synthesis of dipeptidic proline-derived thiourea organocatalysts.[5]

-

Dipeptide Formation: Couple (S)-proline with a second amino acid (e.g., another proline) using standard peptide coupling reagents (e.g., EDC/HOBt) to form the dipeptide.

-

Amine Coupling: Couple the resulting dipeptide with a suitable chiral diamine linker (e.g., (1R,2R)-1,2-diaminocyclohexane) to create a dipeptidic proline amide.

-

Thiourea Formation: Dissolve the dipeptidic proline amide (1.0 eq) in a suitable solvent such as dichloromethane (DCM). Add 3,5-bis(trifluoromethyl)phenyl isothiocyanate (1.1 eq) to the solution.

-

Reaction and Purification: Stir the reaction mixture at room temperature for 12-24 hours, monitoring completion by Thin Layer Chromatography (TLC). Upon completion, concentrate the reaction mixture under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the final bifunctional organocatalyst.

The modularity of this synthesis allows for fine-tuning of the catalyst's steric and electronic properties by varying the amino acid residues, the diamine linker, and the aryl isothiocyanate.

Applications in Asymmetric Catalysis

(S)-Prolinamide-based organocatalysts have proven to be highly effective in a range of asymmetric reactions. The following sections detail their application in two fundamental C-C bond-forming reactions: the Aldol and Michael additions.

Asymmetric Aldol Reaction

The direct asymmetric aldol reaction is a powerful method for synthesizing chiral β-hydroxy ketones. L-Prolinamide derivatives catalyze this reaction by forming a nucleophilic enamine intermediate with a donor ketone, while the amide N-H and other H-bond donors activate the acceptor aldehyde.[4][6] Catalysts featuring a terminal hydroxyl group have been shown to be particularly effective, achieving excellent enantioselectivities.[3][7]

| Catalyst Type | Aldehyde | Ketone | Temp (°C) | Yield (%) | ee (%) | dr (anti:syn) | Reference |

| (S)-Prolinamide-OH (3h) | 4-Nitrobenzaldehyde | Acetone | -25 | 85 | 93 | - | [4] |

| (S)-Prolinamide-OH (3h) | Isovaleraldehyde | Acetone | -25 | 81 | >99 | - | [4] |

| (S)-Prolinamide-OH (3h) | Cyclohexanecarboxaldehyde | Acetone | -25 | 90 | >99 | - | [4] |

| Phosphoramide-(S)-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | RT | 93 | 94 | 93:7 | [8] |

| Phosphoramide-(S)-Prolinamide | Isatin | Cyclohexanone | RT | 95 | 95 | 94:6 | [8] |

| POX-supported L-Prolinamide | 4-Nitrobenzaldehyde | Cyclohexanone | RT | 91 | 96 | 95:5 | [9] |

Catalyst 3h refers to the derivative prepared from L-proline and (1S,2S)-diphenyl-2-aminoethanol.

The following is a general procedure for the aldol reaction catalyzed by a prolinamide derivative.[4][10]

-

Reaction Setup: To a vial, add the aldehyde (1.0 mmol), the ketone (10.0 mmol, used as solvent and reagent), and the chiral prolinamide organocatalyst (0.1 mmol, 10 mol%).

-

Reaction Conditions: Stir the mixture at the desired temperature (e.g., room temperature or -25 °C).

-

Monitoring: Monitor the progress of the reaction by TLC.

-

Work-up: Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).

-

Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

-

Analysis: Determine the diastereomeric ratio by ¹H NMR spectroscopy and the enantiomeric excess by chiral High-Performance Liquid Chromatography (HPLC) analysis.

Asymmetric Michael Addition

The asymmetric Michael addition is a key reaction for the conjugate addition of nucleophiles to α,β-unsaturated compounds. Bifunctional prolinamide-thiourea catalysts are exceptionally effective, using enamine catalysis for the donor and hydrogen-bonding activation for the nitroalkene acceptor.[2][11]

| Catalyst Type | Aldehyde/Ketone | Nitroalkene | Temp (°C) | Yield (%) | ee (%) | dr (syn:anti) | Reference |

| Dipeptidic Proline-Thiourea | Propanal | trans-β-Nitrostyrene | RT | 99 | 97 | 92:8 | [5] |

| Dipeptidic Proline-Thiourea | Isovaleraldehyde | trans-β-Nitrostyrene | RT | 95 | 95 | 90:10 | [5] |

| Phosphoramide-(S)-Prolinamide | Acetophenone | trans-β-Nitrostyrene | RT | 98 | 98 | 96:4 | [8] |

| DPEN-Thiourea | Cyclohexanone | trans-β-Nitrostyrene | RT | 99 | 99 | 9:1 | [2] |

Mechanistic Insights and Visualizations

The high degree of stereocontrol exerted by these catalysts can be understood by examining their proposed catalytic cycles and transition state models.

Catalytic Cycle for Asymmetric Aldol Reaction

The catalytic cycle for the prolinamide-catalyzed aldol reaction involves the formation of an enamine, which then attacks the aldehyde, activated by hydrogen bonding.

Caption: Proposed catalytic cycle for the L-prolinamide catalyzed direct asymmetric aldol reaction.

Dual Activation in Bifunctional Thiourea Catalysis

In the Michael addition, the bifunctional catalyst activates both the enamine nucleophile and the nitroalkene electrophile, enforcing a specific orientation in the transition state.[12][13]

Caption: Dual activation of nucleophile and electrophile by a bifunctional thiourea organocatalyst.

Conclusion

Chiral organocatalysts derived from amino amides, exemplified here by the (S)-prolinamide family, represent a cornerstone of modern asymmetric synthesis. Their modular design, straightforward preparation, and high efficacy in key bond-forming reactions make them invaluable tools for researchers in both academic and industrial settings. The principles of bifunctional catalysis, involving the simultaneous activation of reacting partners through non-covalent interactions, provide a rational basis for the design of new, even more powerful catalysts. The detailed protocols and performance data presented in this guide serve as a practical resource for the application of these catalysts in the stereoselective synthesis of complex chiral molecules.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Enantioselective direct aldol reactions catalyzed by L-prolinamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pnas.org [pnas.org]

- 5. Dipeptidic Proline‐Derived Thiourea Organocatalysts for Asymmetric Michael addition Reactions between Aldehydes and Nitroolefins: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]

- 6. Enantioselective direct aldol reactions catalyzed by l-prolinamide derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Multifunctional phosphoramide-(S)-prolinamide derivatives as efficient organocatalysts in asymmetric aldol and Michael reactions - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. tac.polymer.zju.edu.cn [tac.polymer.zju.edu.cn]

- 10. files01.core.ac.uk [files01.core.ac.uk]

- 11. researchgate.net [researchgate.net]

- 12. Transition state analysis of an enantioselective Michael addition by a bifunctional thiourea organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

Methodological & Application

Application Note: A Reliable Three-Step Synthesis of (2S)-2-aminobutyramide from (S)-2-aminobutyric Acid

Audience: Researchers, scientists, and drug development professionals.

Introduction: (2S)-2-aminobutyramide is a crucial chiral intermediate in the synthesis of various pharmaceutically active compounds, most notably the anti-epileptic drug Levetiracetam.[1] The stereochemical integrity of the C2 chiral center is paramount for the biological activity of the final drug product. This application note presents a detailed and robust three-step protocol for the synthesis of this compound starting from the readily available chiral building block, (S)-2-aminobutyric acid.

The described synthetic strategy involves:

-

N-protection: The amino group of (S)-2-aminobutyric acid is protected with a tert-butoxycarbonyl (Boc) group to prevent unwanted side reactions.[2][3]

-

Amide Coupling: The carboxylic acid of the N-Boc protected intermediate is activated using the common coupling reagents 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt), followed by reaction with an ammonia source to form the primary amide.[4][5] The use of HOBt is known to minimize racemization during the activation of amino acid derivatives.[6]

-

Deprotection: The Boc group is removed under acidic conditions to yield the final product, this compound, as its hydrochloride salt.[7]

This method is highly reproducible, scalable, and provides the target compound with high yield and excellent enantiomeric purity.

Overall Synthetic Scheme

The three-step synthesis transforms (S)-2-aminobutyric acid into this compound hydrochloride.

Caption: Reaction pathway for the synthesis of this compound HCl.

Experimental Protocols

Protocol 1: Synthesis of N-Boc-(S)-2-aminobutyric acid (Step 1)

This protocol details the protection of the primary amine of (S)-2-aminobutyric acid using di-tert-butyl dicarbonate ((Boc)₂O).

Materials:

-

(S)-2-aminobutyric acid

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Deionized water

-

Ethyl acetate (EtOAc)

-

1 M Hydrochloric acid (HCl)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve (S)-2-aminobutyric acid (1.0 eq) in a 1:1 mixture of THF and deionized water.

-

Add sodium hydroxide (1.1 eq) to the solution and stir until all solids have dissolved.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the cooled mixture over 30 minutes.

-

Allow the reaction to warm to room temperature and stir overnight (approx. 16 hours).

-

Remove the THF under reduced pressure using a rotary evaporator.

-

Wash the remaining aqueous solution with ethyl acetate (2x) to remove any unreacted (Boc)₂O.

-

Cool the aqueous layer to 0 °C and carefully acidify to pH 2-3 with 1 M HCl.

-

Extract the product into ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield N-Boc-(S)-2-aminobutyric acid as a white solid or viscous oil. The product is often used in the next step without further purification.

Protocol 2: Synthesis of N-Boc-(2S)-2-aminobutyramide (Step 2)

This protocol describes the EDC/HOBt-mediated coupling of the N-protected amino acid with an ammonia source.

Materials:

-

N-Boc-(S)-2-aminobutyric acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

-

1-Hydroxybenzotriazole (HOBt)

-

Ammonium chloride (NH₄Cl)

-

N,N-Diisopropylethylamine (DIEA)

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (EtOAc)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Dissolve N-Boc-(S)-2-aminobutyric acid (1.0 eq) in anhydrous DMF.

-

To this solution, add HOBt (1.2 eq), EDC-HCl (1.2 eq), ammonium chloride (1.5 eq), and DIEA (3.0 eq).[8] The order of addition can be critical; typically, the acid, HOBt, and amine source are mixed before the addition of EDC and base.

-

Stir the reaction mixture at room temperature overnight (approx. 18 hours).

-

Quench the reaction by adding water and extract the product with ethyl acetate (3x).

-

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution (2x) and brine (2x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography (e.g., using a gradient of ethyl acetate in hexanes) to obtain N-Boc-(2S)-2-aminobutyramide as a white solid.

Protocol 3: Synthesis of this compound hydrochloride (Step 3)

This protocol outlines the final deprotection step to yield the target compound.

Materials:

-

N-Boc-(2S)-2-aminobutyramide

-

4 M HCl in 1,4-Dioxane

-

Diethyl ether

Procedure:

-

Dissolve N-Boc-(2S)-2-aminobutyramide (1.0 eq) in a minimal amount of a suitable solvent like methanol or ethyl acetate.

-

Add an excess of 4 M HCl in 1,4-dioxane (e.g., 5-10 eq) to the solution.

-

Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is fully consumed. Effervescence (CO₂ evolution) should be observed.[3]

-

Concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.

-

Add diethyl ether to the residue to precipitate the product.

-

Filter the resulting solid, wash with cold diethyl ether, and dry under vacuum to afford this compound hydrochloride as a white crystalline solid.

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction | Key Reagents (eq) | Solvent | Time (h) | Temp (°C) | Typical Yield (%) |

| 1 | N-Protection | (S)-2-aminobutyric acid (1.0), (Boc)₂O (1.1), NaOH (1.1) | THF/H₂O | 16 | 0 → RT | 90-98 |

| 2 | Amide Coupling | N-Boc-acid (1.0), EDC-HCl (1.2), HOBt (1.2), NH₄Cl (1.5) | DMF | 18 | RT | 75-85 |

| 3 | Deprotection | N-Boc-amide (1.0), 4 M HCl in Dioxane (excess) | Dioxane | 2-4 | RT | 95-99 |

Table 2: Characterization Data for this compound hydrochloride

| Analysis | Expected Result |

| Appearance | White to off-white crystalline solid |

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.35 (br s, 3H, NH₃⁺), 7.88 (s, 1H, CONH H), 7.52 (s, 1H, CONHH ), 3.69 (t, J = 6.1 Hz, 1H, CH ), 1.79 – 1.69 (m, 2H, CH ₂), 0.88 (t, J = 7.5 Hz, 3H, CH ₃).[9] |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 170.34 (C=O), 53.22 (CH), 24.22 (CH₂), 9.04 (CH₃).[9] |

| Mass Spec (ESI+) | m/z 103.08 [M+H]⁺ (for free base) |

| Optical Rotation | Specific rotation value consistent with the (S)-enantiomer. |

| Purity (HPLC) | ≥98.5% |

| Enantiomeric Excess (Chiral HPLC) | ≥99% ee |

Workflow and Logic Diagrams

Caption: Overall experimental workflow from starting material to final analysis.

References

- 1. WO2010019469A2 - Preparation of (s)-2-aminobutyric acid - Google Patents [patents.google.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. peptide.com [peptide.com]

- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 8. Amine to Amide (EDC + HOBt) [commonorganicchemistry.com]

- 9. rsc.org [rsc.org]

Application Notes and Protocols for Chiral Resolution of Racemic 2-Aminobutyramide

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the chiral resolution of racemic 2-aminobutyramide, a key intermediate in the synthesis of antiepileptic drugs such as Levetiracetam.[1][2] The methods described herein include classical resolution via diastereomeric salt formation, enzymatic resolution, and analytical chiral chromatography.

Classical Resolution via Diastereomeric Salt Crystallization

Classical resolution is a widely used and scalable method for separating enantiomers.[3] This technique involves the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[3][4][5] These diastereomers exhibit different physical properties, such as solubility, allowing for their separation by fractional crystallization.[3][4][5]

Application Note:

This protocol details the resolution of a Schiff base of racemic 2-aminobutyramide using D-(-)-mandelic acid as the resolving agent. The formation of a Schiff base can be a beneficial preliminary step as it may improve the crystallization properties of the subsequent diastereomeric salt. The less soluble diastereomeric salt of (S)-2-aminobutyramide with D-(-)-mandelic acid crystallizes out of the solution, enabling its separation. Subsequent hydrolysis of the purified salt yields the desired (S)-2-aminobutyramide enantiomer.

Experimental Protocol:

Materials:

-

Racemic 2-aminobutyramide

-

Aromatic aldehyde (e.g., 4-hydroxybenzaldehyde)

-

D-(-)-mandelic acid

-

Solvent (e.g., 4-methyl-2-pentanol, water, acetone)

-

Inorganic acid (e.g., hydrochloric acid)

-

Standard laboratory glassware for reaction, filtration, and crystallization

Procedure:

-

Formation of the Schiff Base:

-

React racemic 2-aminobutyramide with an aromatic aldehyde (e.g., 4-hydroxybenzaldehyde) to form the corresponding Schiff base. This can enhance the subsequent resolution step.

-

-

Formation and Crystallization of the Diastereomeric Salt:

-

Dissolve the racemic Schiff base (e.g., 2-(4-hydroxy-benzylideneamino)butyramide) in a suitable solvent mixture (e.g., 4-methyl-2-pentanol and water) at an elevated temperature (e.g., 60-65°C).[1]

-

Add D-(-)-mandelic acid to the solution.[1]

-

Slowly cool the mixture to allow for the selective crystallization of the D-mandelic acid salt of the (S)-2-aminobutyramide Schiff base.[1]

-

Isolate the crystals by filtration and wash with a cold solvent (e.g., 4-methyl-2-pentanol).[1]

-

-

Liberation of the Enantiomerically Enriched Amine:

-

Suspend the isolated diastereomeric salt in a suitable solvent (e.g., acetone).[1]

-

Add an aqueous solution of a strong inorganic acid (e.g., 37% hydrochloric acid) while maintaining the temperature below 30°C.[1] This step hydrolyzes the Schiff base and protonates the amine.

-

Stir the mixture to allow for the crystallization of the (S)-2-aminobutyramide salt (e.g., hydrochloride salt).[1]

-

Isolate the product by filtration, wash with a cold solvent (e.g., acetone), and dry under vacuum.[1]

-

Data Presentation:

| Parameter | Value | Reference |

| Resolving Agent | D-(-)-mandelic acid | [1] |

| Initial e.e. of Salt | 77% | [1] |

| Final e.e. of Salt (after optimization) | ≥98.5% | [1] |

| Final e.e. of (S)-2-aminobutyramide HCl | ≥99.5% | [1] |

| Chemical Purity | ≥99% | [1] |

Visualization:

Caption: Workflow for classical resolution of 2-aminobutyramide.

Enzymatic Resolution

Enzymatic resolution is a highly selective method that utilizes enzymes to stereoselectively react with one enantiomer in a racemic mixture.[6] This approach offers mild reaction conditions and high enantioselectivity.

Application Note:

This protocol describes the kinetic resolution of racemic 2-aminobutyramide using a D-aminopeptidase from Brucella sp. (Bs-Dap). This enzyme selectively hydrolyzes the D-enantiomer ((R)-2-aminobutyramide) to the corresponding amino acid, leaving the desired (S)-2-aminobutyramide unreacted. The separation of the remaining amine from the amino acid product is then readily achievable.

Experimental Protocol:

Materials:

-

Racemic 2-aminobutyramide

-

Recombinant E. coli whole cells expressing D-aminopeptidase (Bs-Dap)